5,6-Dihydro Thymine-d6

Description

Properties

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the chemical properties of 5,6-Dihydro Thymine-d6

An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Dihydrothymine-d6

Introduction: Bridging Metabolism and Measurement

In the landscape of molecular biology and clinical diagnostics, understanding the lifecycle of nucleobases is paramount. 5,6-Dihydrothymine, a reduced metabolite of thymine, represents a critical node in pyrimidine catabolism and a significant biomarker of DNA damage resulting from gamma radiolysis.[1][2][3] Its quantification in biological matrices provides a window into metabolic enzyme function and the extent of cellular insult. The advent of stable isotope-labeled compounds has revolutionized our ability to perform such measurements with high precision and accuracy.

This guide provides a comprehensive technical overview of 5,6-Dihydrothymine-d6, the deuterated isotopologue of 5,6-Dihydrothymine. As senior application scientists and researchers, our goal extends beyond a simple recitation of facts. We aim to elucidate the fundamental chemical properties, metabolic context, and critical applications of this molecule, with a focus on its role as an indispensable tool for quantitative mass spectrometry. This document is structured to provide not just the "what," but the "why"—exploring the causal links between its structure and its function as a superior internal standard in bioanalytical workflows.

Part 1: Core Physicochemical and Structural Properties

The utility of any analytical standard begins with a thorough understanding of its fundamental properties. 5,6-Dihydrothymine-d6 is defined by its hydropyrimidine core structure, a result of the formal addition of hydrogen across the 5,6-double bond of thymine, and the strategic placement of six deuterium atoms.[4]

Structural Elucidation and Isotopic Labeling

The key feature of 5,6-Dihydrothymine-d6 is the replacement of six protium (¹H) atoms with deuterium (²H or D), a stable, heavy isotope of hydrogen. The labeling is comprehensive, targeting the most chemically labile and exchange-prone positions in certain analytical conditions, thereby ensuring isotopic stability. The deuterium atoms are located on the methyl group (C5-CD₃) and at the saturated 5 and 6 positions of the pyrimidine ring (C5-D, C6-D₂).

This heavy labeling confers a significant mass shift of +6 Da compared to the endogenous analyte. In mass spectrometry, this distinction is critical. It moves the isotopic cluster of the standard well away from that of the analyte, eliminating signal overlap and ensuring unambiguous quantification, even when the analyte is present at low concentrations.

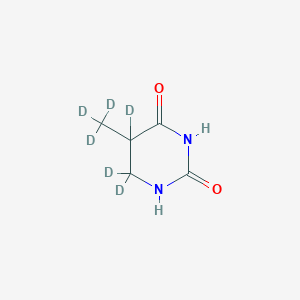

Caption: Comparison of native and deuterated 5,6-Dihydrothymine.

Quantitative Data Summary

The physicochemical properties of 5,6-Dihydrothymine-d6 are summarized below. These data are essential for method development, particularly for calculating concentrations and preparing stock solutions.

| Property | Value | Source |

| Synonyms | Dihydrothymine-d6, 5-Methylhydrouracil-d6 | [1] |

| Molecular Formula | C₅H₂D₆N₂O₂ | [1] |

| Molecular Weight | 134.17 | [1] |

| CAS Number | 334473-42-6 | [5] |

| Appearance | Solid | [6] |

| Solubility | DMSO: 10 mg/mL | [6] |

| InChI Key | NBAKTGXDIBVZOO-LIDOUZCJSA-N | [1] |

Part 2: Chemical Stability and Reactivity

The stability of an internal standard under analytical conditions is non-negotiable. 5,6-Dihydrothymine-d6 exhibits excellent stability for typical bioanalytical applications, with a shelf life of ≥ 4 years when stored properly.[6] However, the parent molecule, 5,6-dihydrothymine, is known to be unstable under the harsh deprotection conditions used in classical oligonucleotide synthesis, a critical consideration for researchers in genomics and DNA repair.[2][3]

The C-D bonds are stronger than C-H bonds, a property that can lead to a kinetic isotope effect (KIE) where reactions involving the cleavage of a C-D bond proceed more slowly. While the primary application of 5,6-Dihydrothymine-d6 does not involve cleavage of these bonds, this principle is the foundation of why deuterated drugs can exhibit improved pharmacokinetic profiles by slowing metabolic degradation at specific sites.[7] For its use as an internal standard, the stability of the deuterium labels is paramount, and the C-D bonds on the saturated ring and methyl group are not prone to exchange under standard chromatographic conditions (e.g., pH ranges used in LC-MS).

Part 3: Biological Role and Metabolic Pathway

5,6-Dihydrothymine is not merely an analytical target; it is a key intermediate in the pyrimidine catabolic pathway. Understanding this pathway is crucial for interpreting quantitative data and appreciating its clinical significance.

Thymine Degradation Pathway

The degradation of thymine is a three-step enzymatic process that occurs in the liver.[8][9]

-

Reduction: The enzyme Dihydropyrimidine Dehydrogenase (DPD) initiates the pathway by reducing the 5,6-double bond of thymine to produce 5,6-Dihydrothymine. This is the rate-limiting step.[6][10]

-

Ring Cleavage: The pyrimidine ring of 5,6-Dihydrothymine is then hydrolyzed and opened by the enzyme Dihydropyrimidinase (DHP) to form N-carbamyl-β-alanine.[11][12]

-

Final Conversion: Finally, β-ureidopropionase converts N-carbamyl-β-alanine into β-aminoisobutyric acid (β-AIB), CO₂, and ammonia.[10]

Deficiencies in the DPD or DHP enzymes, often due to genetic mutations, lead to the accumulation of uracil, thymine, and their dihydro-metabolites in blood, urine, and cerebrospinal fluid.[10][11][12] This has profound clinical implications, particularly for patients receiving fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU), as DPD is the primary enzyme responsible for their clearance. DPD deficiency can lead to severe, life-threatening toxicity from standard doses of 5-FU.[10]

Caption: The catabolic pathway of thymine in humans.

Part 4: Application in Quantitative Bioanalysis

The principal application of 5,6-Dihydrothymine-d6 is as an internal standard (IS) for isotope dilution mass spectrometry.[5] This technique is the gold standard for quantitative analysis in complex biological matrices. The IS is added at a known concentration to samples at the beginning of the workflow. Because the IS is chemically identical to the analyte (barring the negligible isotope effect), it experiences the same losses during sample preparation (e.g., extraction, derivatization) and the same ionization suppression or enhancement effects in the mass spectrometer source. By measuring the ratio of the analyte signal to the IS signal, one can accurately calculate the analyte's concentration, as the ratio remains constant regardless of sample loss.

Experimental Protocol: Quantification of 5,6-Dihydrothymine in Human Plasma via LC-MS/MS

This protocol provides a robust methodology for measuring endogenous 5,6-Dihydrothymine levels, essential for DPD deficiency screening or metabolic studies.

1. Materials and Reagents:

-

5,6-Dihydrothymine-d6 (Internal Standard)

-

5,6-Dihydrothymine (Analyte for calibration curve)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

2. Preparation of Solutions:

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 5,6-Dihydrothymine-d6 in DMSO.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the stock solution in 50:50 acetonitrile:water.

-

Calibration Standards (1-1000 ng/mL): Prepare a stock solution of the non-labeled analyte and serially dilute it in blank plasma to create a calibration curve.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., Waters Symmetry® C8, 150mm x 3.9 mm)[13]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+) or APCI[13]

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

5,6-Dihydrothymine: Q1: 129.1 m/z → Q3: 68.9 m/z[13]

-

5,6-Dihydrothymine-d6 (IS): Q1: 135.1 m/z → Q3: 74.9 m/z (predicted, requires empirical optimization)

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

Caption: Workflow for quantitative analysis using isotope dilution.

Conclusion

5,6-Dihydrothymine-d6 is a meticulously designed molecule that serves a purpose far greater than its simple structure suggests. Its chemical properties—particularly its stability and the significant mass difference conferred by six deuterium atoms—make it an exemplary internal standard for mass spectrometry. By enabling the precise and accurate quantification of its endogenous counterpart, 5,6-Dihydrothymine-d6 provides researchers and clinicians with a vital tool to explore pyrimidine metabolism, diagnose enzymatic deficiencies that impact drug toxicity, and investigate the fundamental processes of DNA damage and repair. This guide has aimed to provide the in-depth technical foundation necessary for its effective application, underscoring its role as a cornerstone of modern quantitative bioanalysis.

References

-

Metabocard for Dihydrothymine (HMDB0000079). Human Metabolome Database. [Link]

-

Metabocard for 5,6-dihydrothymine (HMDB0304210). Human Metabolome Database. [Link]

-

5,6-dihydrothymine. DNAmod: the DNA modification database. [Link]

-

Dihydrothymine | C5H8N2O2. PubChem, National Institutes of Health. [Link]

-

Compound 5,6-dihydrothymine (FDB030555). FooDB. [Link]

-

Dihydrothymine. Wikipedia. [Link]

-

A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules, 2023. [Link]

-

Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. Nucleic Acids Research, 1988. [Link]

-

Synthesis of DNA Fragments Containing 5,6-dihydrothymine, a Major Product of Thymine Gamma Radiolysis. Nucleic Acids Research, 1988. [Link]

-

Determination of thymine, dihydrothymine and ureidoisobutyrate in human plasma, saliva and urine using HPLC-tandem mass spectrometry. UQ eSpace, The University of Queensland. [Link]

-

Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. ResearchGate. [Link]

-

Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]

-

Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]

Sources

- 1. 5,6-Dihydro Thymine-d6 | CymitQuimica [cymitquimica.com]

- 2. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dihydrothymine - Wikipedia [en.wikipedia.org]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]

- 12. Human Metabolome Database: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) [hmdb.ca]

- 13. UQ eSpace [espace.library.uq.edu.au]

Introduction: The Significance of Labeled 5,6-Dihydrothymine

An In-Depth Technical Guide to the Synthesis and Purification of 5,6-Dihydrothymine-d6

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and purification of 5,6-Dihydrothymine-d6, an isotopically labeled derivative of a primary DNA radiolysis product. Designed for researchers in drug metabolism, DNA damage studies, and related fields, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the protocol. By integrating field-proven insights, this guide ensures a robust and reproducible methodology.

5,6-Dihydrothymine is a major product of thymine damage resulting from gamma irradiation of DNA under anoxic conditions.[1][2] Its presence in biological systems is a key marker of oxidative stress and DNA damage. The deuterated analog, 5,6-Dihydrothymine-d6, serves as an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry. Its utility stems from its chemical identity to the endogenous analyte, with a distinct mass shift that allows for precise differentiation and quantification in complex biological matrices.[3] This guide details a reliable method for its laboratory-scale preparation and purification.

Part 1: Synthesis via Catalytic Deuteration

The core of the synthesis lies in the reduction of the 5,6-double bond of the pyrimidine ring. Catalytic hydrogenation is the most direct and efficient method to achieve this transformation.[4] To produce the deuterated isotopologue, we begin with deuterated thymine (Thymine-d6) and employ deuterium gas, ensuring complete isotopic labeling at the desired positions.

Mechanistic Principle: Catalytic Hydrogenation

Catalytic hydrogenation of alkenes is a well-established exothermic reaction that involves the addition of two hydrogen atoms across a double bond.[5] The reaction is heterogeneous, occurring on the surface of a metal catalyst, typically palladium, platinum, or nickel.[5] The process involves the adsorption of deuterium gas onto the catalyst surface, weakening the D-D bond. The thymine-d6 substrate then coordinates to the surface, and the deuterium atoms are added sequentially to the same face of the double bond, a process known as syn-addition.[5]

Experimental Protocol: Synthesis of 5,6-Dihydrothymine-d6

This protocol describes the reduction of Thymine-d6 using deuterium gas over a palladium-on-carbon (Pd/C) catalyst.

Reagents & Materials:

-

Thymine-d6 (fully deuterated methyl and ring protons)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Deuterium gas (D₂) cylinder with appropriate regulator

-

Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O), as solvent

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Celite® or a similar filtration aid

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and rated for the intended pressure.

-

Catalyst Loading: To an appropriately sized reaction flask, add 10% Pd/C catalyst (approx. 10-20% by weight relative to the starting material).

-

Solvent Addition: Carefully add the deuterated solvent (e.g., Methanol-d4) to the flask, ensuring the catalyst is fully wetted. This should be done in an inert atmosphere if possible to prevent the dry catalyst from becoming pyrophoric.

-

Substrate Addition: Dissolve the Thymine-d6 in a minimal amount of the deuterated solvent and add it to the reaction vessel.

-

System Assembly & Purging: Securely assemble the reaction vessel in the hydrogenation apparatus. Purge the system by pressurizing with nitrogen gas and then venting to vacuum at least three times to remove all atmospheric oxygen.

-

Deuterium Introduction: Carefully purge the system with deuterium (D₂) gas. Pressurize the vessel to the target pressure (typically 3-4 bar or ~50 psi).

-

Reaction: Begin vigorous stirring or shaking to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). The reaction is typically run at room temperature and monitored for D₂ uptake. For less reactive substrates, gentle heating may be required.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material. A suitable mobile phase for pyrimidines is a mixture of dichloromethane and methanol.[6]

-

Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the excess D₂ gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,6-Dihydrothymine-d6 as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5,6-Dihydrothymine-d6.

Part 2: Purification Methodologies

The high polarity of 5,6-Dihydrothymine-d6 presents unique purification challenges, including poor retention in standard reverse-phase chromatography and high solubility in many polar solvents.[7] A multi-step approach combining recrystallization and, if necessary, specialized chromatography is recommended.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[8][9] The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[10]

Step-by-Step Protocol:

-

Solvent Selection: A common and effective solvent system for pyrimidine derivatives is an ethanol/water pair.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethanol) and heat the mixture gently on a hot plate to dissolve the solid.[12]

-

Induce Saturation: Once dissolved, add the less soluble solvent (water) dropwise to the hot solution until a slight cloudiness (turbidity) persists. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and achieve a clear, saturated solution.

-

Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[11]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

If recrystallization fails to yield a product of sufficient purity, HILIC is the preferred chromatographic technique. Unlike reverse-phase chromatography, HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar aqueous component.[6][7] This setup promotes the retention of highly polar analytes like 5,6-Dihydrothymine-d6, which would otherwise elute too quickly in reverse-phase systems.[7]

General HILIC Protocol:

-

Sample Preparation: Dissolve the partially purified product in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.

-

Column and Mobile Phase: Use a HILIC-type column. A typical mobile phase might be a gradient of Acetonitrile (Solvent A) and Water with a small amount of buffer like ammonium formate (Solvent B).

-

Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.

-

Injection and Elution: Inject the sample. Run a gradient elution by gradually increasing the percentage of the aqueous component (Solvent B) to elute the compound.

-

Fraction Collection: Monitor the elution using a UV detector (approx. 220 nm) and collect the fractions containing the peak corresponding to the product.

-

Product Recovery: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Purification Workflow Diagram

Caption: Decision workflow for the purification of 5,6-Dihydrothymine-d6.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR | Absence of signals at the 5, 6, and methyl positions, confirming high deuterium incorporation.[13] |

| Molecular Weight | Mass Spectrometry | A molecular ion peak corresponding to the mass of the deuterated compound (C₅²H₂D₆N₂O₂), approx. 134.17 Da.[3] |

| Purity | HPLC (HILIC method) | A single major peak, indicating >98% purity. |

| Appearance | Visual | A white to off-white solid. |

Expert Insight: In ¹H NMR analysis, the near-total disappearance of signals for the protons at the C5, C6, and methyl group positions is the most definitive evidence of successful deuteration.[13] Similarly, in ¹³C NMR, the signals for the deuterated carbons will be significantly attenuated or appear as multiplets due to C-D coupling.

Conclusion

This guide outlines a robust and reproducible method for the synthesis and purification of 5,6-Dihydrothymine-d6. The synthesis is achieved through the catalytic deuteration of Thymine-d6, a direct and efficient approach. The purification strategy is tailored to the polar nature of the target compound, prioritizing recrystallization for its efficiency and employing HILIC for instances requiring higher purity. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce high-quality, isotopically labeled 5,6-Dihydrothymine-d6 for use in demanding analytical applications.

References

- BenchChem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.

- Taniguchi, Y., Cao, X., & Sasaki, S. (2019). Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. ResearchGate.

- BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.

- Jung, M. E., & Xu, Y. (1998). Efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. Heterocycles, 47(1), 349.

-

Taniguchi, Y., et al. (2019). Synthesis of the deuterated thymidine-d and deuterated oligonucleotides. ResearchGate. Available from: [Link]

- Schulhof, J. C., Molko, D., & Teoule, R. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. PMC - NIH.

-

Guy, A., et al. (1987). [Synthesis of a DNA fragment containing dihydro-5,6 thymine]. PubMed. Available from: [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1988). Synthesis of DNA Fragments Containing 5,6-dihydrothymine, a Major Product of Thymine Gamma Radiolysis. Nucleic Acids Research, 16(1), 319-326. Available from: [Link]

- CymitQuimica. 5,6-Dihydro Thymine-d6.

-

FooDB. (2015). Showing Compound 5,6-dihydrothymine (FDB030555). Available from: [Link]

-

PubChem. Dihydrothymine. National Institutes of Health. Available from: [Link]

-

UMNOrganicChemistry. (2014). Recrystallization. YouTube. Available from: [Link]

-

Cal Poly Pomona. (2020). Recrystallization. YouTube. Available from: [Link]

-

Chem233UIUC. (2013). Recrystallization. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube. Available from: [Link]

Sources

- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ucla.edu [chem.ucla.edu]

An In-Depth Technical Guide to 5,6-Dihydrothymine-d6: Structure, Properties, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In the landscape of modern bioanalysis, particularly in drug metabolism, pharmacokinetics (DMPK), and the study of endogenous molecules, the accuracy and precision of quantitative measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its sensitivity and selectivity. However, the complexity of biological matrices can introduce significant variability in sample preparation and analysis, leading to inaccurate results. To mitigate these challenges, the use of stable isotope-labeled internal standards is indispensable.

5,6-Dihydrothymine-d6 is a deuterated analog of 5,6-dihydrothymine, a metabolite of the nucleobase thymine. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with its distinct mass, make it an ideal internal standard for isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of the structure, molecular weight, and key applications of 5,6-Dihydrothymine-d6, with a focus on its use in the quantitative analysis of DNA damage biomarkers.

Physicochemical Properties of 5,6-Dihydrothymine-d6

5,6-Dihydrothymine-d6 is a saturated pyrimidine derivative where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is strategically placed on the methyl group and the C5 and C6 positions of the pyrimidine ring, rendering it chemically stable and suitable for use as an internal standard.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₂D₆N₂O₂ | [1][2][3] |

| Molecular Weight | 134.17 g/mol | [1][2][3] |

| CAS Number | 334473-42-6 | [1][2][4] |

| Appearance | Solid (typically white to off-white) | [5] |

| Synonyms | 5,6-Dihydro-5-methyluracil-d6, Dihydrothymine-d6, 5-Methyl-5,6-dihydrouracil-d6 | [1][2][4] |

Molecular Structure

The structure of 5,6-Dihydrothymine-d6 is characterized by a dihydropyrimidine ring with a deuterated methyl group at the C5 position and deuterium atoms at the C5 and C6 positions.

Sources

- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,6-Dihydro Thymine-d6 | CymitQuimica [cymitquimica.com]

- 3. isotope.com [isotope.com]

- 4. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. medchemexpress.com [medchemexpress.com]

The Dual Nature of 5,6-Dihydrothymine: A Key Metabolite and DNA Lesion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydrothymine (DHT), a non-canonical pyrimidine base, occupies a fascinating and critical crossroads in cellular metabolism and genome integrity. It is both a natural intermediate in the catabolism of thymine and a significant product of DNA damage induced by oxidative stress and ionizing radiation. This dual role places DHT at the center of fundamental biological processes, from nucleotide homeostasis to the intricate pathways of DNA repair. For researchers in metabolic diseases, oncology, and drug development, a comprehensive understanding of DHT's biological significance is paramount. This guide provides a detailed exploration of the metabolic pathways involving DHT, its impact on DNA structure and function, its clinical relevance as a biomarker, and the analytical methodologies for its detection and quantification.

I. The Metabolic Fates of Thymine: The Pyrimidine Catabolic Pathway

The degradation of pyrimidine bases is a crucial process for maintaining nucleotide pools and recycling nitrogen. Unlike the synthesis of purines, which results in the formation of uric acid, the catabolism of pyrimidines yields highly soluble compounds such as β-alanine and β-aminoisobutyrate, which can be further utilized by the cell. 5,6-Dihydrothymine is a key intermediate in the reductive catabolism of thymine.[1]

The pathway proceeds through three enzymatic steps:

-

Reduction of Thymine: The initial and rate-limiting step is the reduction of the 5,6-double bond of thymine to form 5,6-dihydrothymine. This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD) , an NADPH-dependent enzyme.[2] DPD is a critical enzyme in pyrimidine metabolism and also plays a pivotal role in the pharmacology of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[2]

-

Hydrolytic Ring Opening: 5,6-Dihydrothymine is then hydrolyzed by dihydropyrimidinase (DHP) to open the pyrimidine ring, forming N-carbamoyl-β-aminoisobutyrate.[3][4]

-

Hydrolysis to β-Aminoisobutyrate: The final step is the hydrolysis of N-carbamoyl-β-aminoisobutyrate by β-ureidopropionase to yield β-aminoisobutyrate, ammonia, and carbon dioxide.[4]

Diagram of the Pyrimidine Catabolic Pathway

Caption: The reductive catabolic pathway of thymine.

Enzymatic Kinetics

Understanding the kinetic properties of the enzymes involved in DHT metabolism is crucial for appreciating the regulation of this pathway and its implications in disease and drug metabolism.

| Enzyme | Substrate | Km | Vmax/Activity | Source Organism |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | 2.2 µM | 0.68 nmol/min/mg | Rat Liver[5] |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil | - | Ki = 24 µM (with Thymine) | Rat Liver[5] |

| Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | - | - | Pig and Calf Liver[6] |

II. 5,6-Dihydrothymine as a Marker of DNA Damage

Beyond its role as a metabolite, 5,6-dihydrothymine is a significant DNA lesion. The saturation of the 5,6-double bond of the thymine ring disrupts the planarity of the base, which can affect DNA structure and the fidelity of DNA replication and transcription.

Formation of 5,6-Dihydrothymine in DNA

5,6-Dihydrothymine lesions are primarily formed by the action of reactive oxygen species (ROS) and ionizing radiation.

-

Ionizing Radiation: In anoxic conditions, gamma irradiation of DNA is a major source of 5,6-dihydrothymine. The formation of the thymine radical anion, followed by protonation, leads to the production of the dihydrothymine radical, which is then reduced to 5,6-dihydrothymine.

-

Reactive Oxygen Species (ROS): While less frequent than other oxidative lesions like 8-oxoguanine, 5,6-dihydrothymine can be formed by the attack of hydroxyl radicals on the thymine base.[7]

Repair of 5,6-Dihydrothymine Lesions

Cells have evolved robust DNA repair mechanisms to remove lesions like 5,6-dihydrothymine and restore the integrity of the genome. The primary pathway for the repair of DHT is Base Excision Repair (BER) .

The BER pathway for DHT removal involves a series of enzymatic steps:

-

Recognition and Excision: A DNA glycosylase, such as endonuclease III (Nth) in E. coli or its human homolog NTHL1, recognizes the distorted 5,6-dihydrothymine base and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, such as APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site.

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by a DNA ligase (LIG3/XRCC1 complex).

Diagram of the Base Excision Repair Pathway for 5,6-Dihydrothymine

Caption: The Base Excision Repair pathway for 5,6-dihydrothymine.

III. Clinical Significance of 5,6-Dihydrothymine

The metabolic and DNA damage roles of 5,6-dihydrothymine converge in several clinically relevant scenarios.

Dihydropyrimidinase Deficiency

Dihydropyrimidinase deficiency is a rare autosomal recessive metabolic disorder caused by mutations in the DPYS gene.[8][9] This deficiency leads to the accumulation of 5,6-dihydrouracil and 5,6-dihydrothymine in the blood, cerebrospinal fluid, and urine.[3][10][11] The clinical presentation is variable, ranging from asymptomatic to severe neurological and gastrointestinal abnormalities.[3][10]

Typical Urinary Profile in Dihydropyrimidinase Deficiency:

| Metabolite | Concentration |

| 5,6-Dihydrouracil | Markedly elevated |

| 5,6-Dihydrothymine | Markedly elevated |

| Uracil | Moderately elevated |

| Thymine | Moderately elevated |

Biomarker for 5-Fluorouracil (5-FU) Toxicity

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[12] Genetic variations in the DPYD gene that lead to reduced DPD activity can result in severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[13]

The measurement of endogenous levels of thymine and its catabolite, 5,6-dihydrothymine, can serve as a surrogate marker for DPD activity.[14][15] An altered ratio of thymine to 5,6-dihydrothymine in plasma or urine may indicate impaired DPD function and an increased risk of 5-FU toxicity.[14] In healthy individuals, the plasma concentration of dihydrothymine is consistently about 10-fold higher than that of thymine.[14][15]

IV. Analytical Methodologies for 5,6-Dihydrothymine Quantification

Accurate and sensitive quantification of 5,6-dihydrothymine in biological matrices is essential for both basic research and clinical applications. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 5,6-Dihydrothymine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of 5,6-dihydrothymine. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation:

-

Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated 5,6-dihydrothymine).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer to Autosampler Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5,6-dihydrothymine and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5,6-Dihydrothymine | 129.1 | 112.1 |

| Deuterated-DHT (d4) | 133.1 | 116.1 |

3. Data Analysis:

-

Quantify the concentration of 5,6-dihydrothymine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5,6-dihydrothymine.

V. Future Directions and Conclusion

The study of 5,6-dihydrothymine continues to be a vibrant area of research. Future investigations will likely focus on:

-

Elucidating the full spectrum of its biological activities: Beyond its roles in pyrimidine catabolism and DNA damage, DHT may have other signaling or regulatory functions.

-

Refining its utility as a clinical biomarker: Establishing precise concentration thresholds for predicting disease risk and drug toxicity is a key area for development.

-

Investigating its role in complex diseases: The interplay between metabolic dysregulation, oxidative stress, and DNA damage suggests that DHT may be involved in the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.

References

- van Kuilenburg, A. B. P., Dobritzsch, D., Meijer, J., & Hennekam, R. C. M. (2010). Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(7-8), 687-694.

-

National Center for Biotechnology Information. (n.d.). DPYS dihydropyrimidinase [Homo sapiens (human)]. Retrieved from [Link]

-

ResearchGate. (2010). Diagnosis of dihydropyrimidinase deficiency in a Chinese boy with dihydropyrimidinuria. Retrieved from [Link]

-

JensenLab. (n.d.). dihydropyrimidinase deficiency. DISEASES. Retrieved from [Link]

-

MedlinePlus. (2014). Dihydropyrimidinase deficiency. Retrieved from [Link]

- Norris, R. L. G., Duley, J. A., & Charles, B. G. (2016). Towards a test to predict 5-fluorouracil toxicity: Pharmacokinetic data for thymine and two sequential metabolites following oral thymine administration to healthy adult males. European Journal of Clinical Pharmacology, 72(1), 57-65.

-

The University of Queensland. (2015). Towards a test to predict 5-fluorouracil toxicity. UQ eSpace. Retrieved from [Link]

- Galarza, A. F., et al. (2005). A pharmacokinetic-based test to prevent severe 5-fluorouracil toxicity. Clinical Cancer Research, 11(16), 5886-5891.

-

ResearchGate. (2016). Towards a test to predict 5-fluorouracil toxicity: Pharmacokinetic data for thymine and two sequential metabolites following oral thymine administration to healthy adult males. Retrieved from [Link]

-

ResearchGate. (n.d.). Michaelis-Menten curves of DPD variants. The kinetic parameters K m , V.... Retrieved from [Link]

- Ciccolini, J., et al. (2002). Relationship between plasma concentrations of 5-fluorouracil and 5-fluoro-5,6-dihydrouracil and toxicity of 5-fluorouracil infusions in cancer patients. Therapeutic Drug Monitoring, 24(5), 588-593.

-

ResearchGate. (2025). (PDF) Thymine as potential biomarker to predict 5-FU systemic exposure in patients with gastro-intestinal cancer: a prospective pharmacokinetic study (FUUT-trial). Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography–tandem mass spectrometry with pharmacokinetic application. Retrieved from [Link]

- Cadet, J., et al. (1988). Identification of the products resulting from the direct effects of γ-radiation on thymidine. Journal of the Chemical Society, Perkin Transactions 2, (12), 2055-2061.

- Jahnke, K., et al. (1993). Acid-base catalytic mechanism of dihydropyrimidinase from pH studies. Biochemistry, 32(19), 5160-5166.

- Dobritzsch, D., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(11), 2246-2254.

-

PubChem. (n.d.). Dihydrothymine, (5S)-. Retrieved from [Link]

-

University of California, Davis. (2023). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]

-

DNAmod. (n.d.). 5,6-dihydrothymine. Retrieved from [Link]

- Hirayama, R., et al. (2002). Radiation-induced oxidative DNA damage, 8-oxoguanine, in human peripheral T cells.

-

Human Metabolome Database. (2021). Showing metabocard for 5,6-dihydrothymine (HMDB0304210). Retrieved from [Link]

- Bakkeren, J. A. J. M., et al. (1984). Dihydropyrimidine dehydrogenase deficiency leading to thymine-uraciluria. An inborn error of pyrimidine metabolism. Clinica Chimica Acta, 141(2-3), 227-234.

-

Migné, C., et al. (2024). Plasma/serum sample preparation for untargeted MS-based metabolomic. protocols.io. Retrieved from [Link]

- Wood, M. L., et al. (1990). Mechanistic studies of ionizing radiation and oxidative mutagenesis: genetic effects of a single 8-hydroxyguanine (7-hydro-8-oxoguanine) residue inserted at a unique site in a viral genome. Biochemistry, 29(30), 7024-7032.

- Suman, S., et al. (2022). A review of radiation-induced alterations of multi-omic profiles, radiation injury biomarkers, and countermeasures. Frontiers in Oncology, 12, 965271.

-

SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101) [Video]. YouTube. [Link]

- Shishkova, E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100879.

Sources

- 1. Human Metabolome Database: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) [hmdb.ca]

- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acid-base catalytic mechanism of dihydropyrimidinase from pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiation-induced oxidative DNA damage, 8-oxoguanine, in human peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DPYS dihydropyrimidinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. diseases.jensenlab.org [diseases.jensenlab.org]

- 10. researchgate.net [researchgate.net]

- 11. Dihydropyrimidinase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. Relationship between plasma concentrations of 5-fluorouracil and 5-fluoro-5,6-dihydrouracil and toxicity of 5-fluorouracil infusions in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Towards a test to predict 5-fluorouracil toxicity: Pharmacokinetic data for thymine and two sequential metabolites following oral thymine administration to healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Isotopic Landscape of a Key Metabolite

An In-depth Technical Guide to the Natural Abundance of 5,6-Dihydrothymine Isotopes

5,6-Dihydrothymine, a reduced derivative of the DNA nucleobase thymine, is a critical molecule in the study of DNA damage and repair mechanisms.[1][2] As a metabolite, its presence and concentration can serve as a biomarker for various biological processes, including the effects of radiation on cellular systems.[3] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental chemical properties is paramount. This guide delves into one such property: the natural isotopic abundance of 5,6-Dihydrothymine.

The concept of natural abundance dictates that elements in nature exist as a mixture of stable isotopes.[4] This principle extends to molecules, where the statistical incorporation of heavier isotopes results in a predictable distribution of molecular masses, known as isotopologues. Understanding this distribution is not merely an academic exercise; it is the bedrock of high-precision analytical techniques such as mass spectrometry and NMR spectroscopy, which are indispensable for unambiguous compound identification, metabolic flux analysis, and quantitative proteomics. This guide provides a comprehensive overview of the theoretical basis, analytical methodologies, and practical applications related to the isotopic composition of 5,6-Dihydrothymine.

Part 1: Theoretical Foundation: The Building Blocks of Isotopologues

The molecular formula for 5,6-Dihydrothymine is C₅H₈N₂O₂.[1][2][5] Its isotopic signature is a composite of the natural abundances of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen. Each element has one major light isotope and one or more rare, heavier stable isotopes that contribute to the molecular weight distribution.

Elemental Isotopic Composition

The universally accepted natural abundances of the stable isotopes for these elements are summarized below. While minor variations can occur in specific geological or biological systems, these values serve as the standard for analytical chemistry.

| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | >99.98%[6][7][8] |

| ²H (D) | 2.014102 | ~0.015%[9] | |

| Carbon | ¹²C | 12.000000 | ~98.89%[10] |

| ¹³C | 13.003355 | ~1.11%[10] | |

| Nitrogen | ¹⁴N | 14.003074 | ~99.63%[11][12] |

| ¹⁵N | 15.000109 | ~0.37%[11][12] | |

| Oxygen | ¹⁶O | 15.994915 | ~99.76%[13][14] |

| ¹⁷O | 16.999131 | ~0.037%[9] | |

| ¹⁸O | 17.999160 | ~0.204%[9] |

Table 1: Natural abundance of stable isotopes relevant to 5,6-Dihydrothymine.

Part 2: Isotopic Composition of 5,6-Dihydrothymine (C₅H₈N₂O₂)

The monoisotopic mass of 5,6-Dihydrothymine, calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 128.0586 g/mol .[2][15] This is the mass of the most common isotopologue, often referred to as the M peak in mass spectrometry. However, due to the statistical probability of incorporating heavier isotopes, ions with higher masses (M+1, M+2, etc.) will also be present in any natural sample.

The relative intensity of these heavier isotopologue peaks can be accurately predicted.

-

The M+1 Peak: This peak arises from molecules containing a single heavy isotope with a mass increase of approximately one dalton, primarily one ¹³C atom or one ¹⁵N atom. The contribution from ²H and ¹⁷O is significantly smaller. The approximate relative abundance of the M+1 peak is calculated as follows:

-

Contribution from ¹³C: 5 carbons × 1.11% = 5.55%

-

Contribution from ¹⁵N: 2 nitrogens × 0.37% = 0.74%

-

Contribution from ²H: 8 hydrogens × 0.015% = 0.12%

-

Contribution from ¹⁷O: 2 oxygens × 0.037% = 0.074%

-

Total Predicted M+1 Abundance: ~6.48% relative to the M peak.

-

-

The M+2 Peak: This peak results from molecules containing one ¹⁸O atom or combinations of two M+1 isotopes (e.g., two ¹³C atoms, or one ¹³C and one ¹⁵N). The primary contributor is ¹⁸O.

-

Contribution from ¹⁸O: 2 oxygens × 0.204% = 0.408%

-

Contribution from two ¹³C: (5.55%)²/2 ≈ 0.15%

-

Total Predicted M+2 Abundance: ~0.58% relative to the M peak.

-

This predictable isotopic pattern is a powerful fingerprint for verifying the elemental composition of an unknown compound during analysis.

Caption: Predicted relative abundance of 5,6-Dihydrothymine isotopologues.

Part 3: Analytical Methodologies for Isotopic Analysis

Determining the isotopic abundance of 5,6-Dihydrothymine requires high-precision analytical instrumentation. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two primary techniques employed for this purpose.

A. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[9] For a given molecule, MS can separate and detect the different isotopologues based on their mass differences, producing a spectrum that reflects their natural abundance. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, is essential for accurately resolving these closely spaced peaks and confirming elemental composition.[16]

Experimental Protocol: Isotopic Abundance Analysis by LC-HRMS

-

Sample Preparation:

-

Accurately weigh and dissolve the 5,6-Dihydrothymine standard in a suitable solvent (e.g., HPLC-grade water or methanol) to a final concentration of 1-10 µg/mL.

-

For biological samples, perform a validated extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) to isolate 5,6-Dihydrothymine from the matrix.

-

Prepare a solvent blank and a matrix blank to assess background interference.

-

-

Liquid Chromatography (LC) Separation:

-

Rationale: Chromatographic separation is crucial to isolate 5,6-Dihydrothymine from isomers or other interfering compounds before it enters the mass spectrometer, ensuring that the measured isotopic pattern belongs solely to the target analyte.

-

Column: Use a reverse-phase C18 column suitable for polar analytes.

-

Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Inject 1-5 µL of the prepared sample.

-

-

High-Resolution Mass Spectrometry (HRMS) Detection:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

-

Mass Analyzer: Operate the instrument in full scan mode with a high resolution setting (>60,000 FWHM) to resolve the isotopic peaks.

-

Scan Range: Set the scan range to include the expected m/z of the isotopologues (e.g., m/z 128 to 135).

-

Calibration: Ensure the mass spectrometer is recently calibrated with a certified standard to guarantee high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatogram for the monoisotopic mass of the [M+H]⁺ ion (m/z 129.0664).

-

Generate the mass spectrum across the chromatographic peak.

-

Measure the m/z and intensity of the M, M+1, and M+2 peaks.

-

Compare the observed relative intensities to the theoretically calculated values to confirm the identity and purity of the compound.

-

Caption: Experimental workflow for isotopic analysis by LC-HRMS.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: While MS provides global isotopic information for the whole molecule, NMR spectroscopy can offer site-specific isotopic ratios.[17] Techniques like Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) can quantify the abundance of isotopes like ²H at specific positions within the molecule.[17] For carbon, ¹³C NMR directly observes the less abundant ¹³C isotope. The intensity of each peak in a quantitative ¹³C NMR spectrum is proportional to the number of ¹³C nuclei at that position, providing a map of carbon isotope distribution.[18]

Experimental Protocol: ¹³C Isotope Analysis by Quantitative NMR

-

Sample Preparation:

-

Rationale: High sample concentration is required for ¹³C NMR due to the low natural abundance of ¹³C and its lower gyromagnetic ratio compared to ¹H.

-

Dissolve a significant amount of highly purified 5,6-Dihydrothymine (typically >10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a relaxation agent (e.g., chromium(III) acetylacetonate) to ensure full and uniform relaxation of all carbon nuclei, which is critical for accurate quantification.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., >400 MHz) for better sensitivity and spectral dispersion.

-

Acquire a ¹³C spectrum using an inverse-gated decoupling sequence. This technique decouples protons during acquisition to collapse multiplets into single peaks (improving signal-to-noise) but keeps the decoupler off during the relaxation delay to prevent the Nuclear Overhauser Effect (NOE), which can perturb signal intensities and ruin quantification.[19]

-

Set a long relaxation delay (at least 5 times the longest T₁ of the carbon atoms) to allow for complete magnetization recovery between scans.

-

Acquire a large number of scans (often several thousand) to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply standard processing to the Free Induction Decay (FID), including Fourier transformation and phase correction.

-

Carefully integrate the area of each distinct carbon peak in the spectrum.

-

The relative integrals of the peaks corresponding to the five different carbon atoms in 5,6-Dihydrothymine should be equal (1:1:1:1:1) if the experiment is performed correctly, reflecting the equal probability of finding a ¹³C atom at any of the five carbon positions. Any significant deviation could indicate isotopic enrichment at a specific site.

-

Caption: Experimental workflow for site-specific ¹³C analysis by qNMR.

Part 4: Applications in Research and Drug Development

A thorough understanding of the natural isotopic abundance of 5,6-Dihydrothymine is crucial in several advanced research contexts:

-

Metabolic Labeling Studies: In stable isotope-resolved metabolomics (SIRM), researchers use precursors enriched with stable isotopes (e.g., ¹³C-glucose or ¹⁵N-glutamine) to trace metabolic pathways.[19] The natural abundance pattern serves as the essential baseline (M=0) against which the incorporation of these heavy isotopes is measured. Accurate baseline correction is critical for calculating true enrichment and metabolic flux.[20]

-

Authenticity and Quality Control: For commercially synthesized 5,6-Dihydrothymine used as an analytical standard, verifying its isotopic profile against the theoretical natural abundance confirms its identity and rules out significant isotopic enrichment from specific synthetic routes.

-

Structural Elucidation: In mass spectrometry, the isotopic pattern provides a powerful constraint for automated formula determination, helping to distinguish C₅H₈N₂O₂ from other chemical formulas that might have a similar nominal mass.

Conclusion

The natural isotopic abundance of 5,6-Dihydrothymine is a fundamental characteristic derived from the statistical distribution of the stable isotopes of carbon, hydrogen, nitrogen, and oxygen. This distribution gives rise to a predictable pattern of isotopologues, which can be precisely measured using high-resolution mass spectrometry and NMR spectroscopy. For scientists in basic research and drug development, leveraging this isotopic signature is not merely a confirmatory step but a cornerstone of rigorous analytical science, enabling confident compound identification, providing the baseline for metabolic studies, and ensuring the quality of analytical standards.

References

- Title: Stable Isotopes of Oxygen - 16O, 17O, 18O Guide Source: Google Cloud URL

- Title: Stable Isotopes of Carbon -12C & 13C Explained Source: Google Cloud URL

-

Title: 10.3: Isotopes of Hydrogen Source: Chemistry LibreTexts URL: [Link]

-

Title: 5,6-dihydrothymine - DNAmod: the DNA modification database Source: dnamod.leloir.org.ar URL: [Link]

-

Title: Natural Abundance of the Stable Isotopes of Carbon in Biological Systems Source: BioScience | Oxford Academic URL: [Link]

-

Title: Periodic Table--Carbon Source: USGS -- Isotope Tracers -- Resources URL: [Link]

-

Title: Isotopes of nitrogen Source: Wikipedia URL: [Link]

-

Title: Isotopes of hydrogen Source: Wikipedia URL: [Link]

-

Title: 7.4 Nitrogen isotopes in paleoecology Source: Fiveable URL: [Link]

-

Title: The Three Isotopes of Hydrogen | Differences & Properties Source: Study.com URL: [Link]

- Title: Stable Isotopes of Nitrogen - 14N & 15N Uses Source: Google Cloud URL

-

Title: Isotopic Abundance of Carbon Atoms Source: Shimadzu Asia Pacific URL: [Link]

-

Title: KEGG COMPOUND: C21028 Source: KEGG URL: [Link]

- Title: Stable Isotopes of Hydrogen - 1H & 2H (Deuterium)

-

Title: Periodic Table--Nitrogen Source: USGS -- Isotope Tracers -- Resources URL: [Link]

-

Title: Dihydrothymine | C5H8N2O2 Source: PubChem - NIH URL: [Link]

-

Title: What is the abundance of Hydrogen-1, Hydrogen-2, and Hydrogen-3 in nature? Also, is it a stable isotope? Source: CK-12 URL: [Link]

-

Title: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) Source: Human Metabolome Database URL: [Link]

-

Title: Natural abundance 15N Source: PROMETHEUS – Protocols URL: [Link]

-

Title: Carbon Isotopes - List and Properties Source: ChemLin URL: [Link]

-

Title: 4.8 oxygen Source: IUPAC URL: [Link]

-

Title: Periodic Table--Oxygen Source: USGS -- Isotope Tracers -- Resources URL: [Link]

-

Title: Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities Source: Analytical Chemistry URL: [Link]

-

Title: Isotopes of oxygen Source: Wikipedia URL: [Link]

-

Title: Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS Source: Analytical Chemistry - ACS Publications URL: [Link]

-

Title: Oxygen Isotopes - List and Properties Source: ChemLin URL: [Link]

-

Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]

-

Title: Isotopic analysis by nuclear magnetic resonance Source: Wikipedia URL: [Link]

-

Title: NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics Source: PMC - PubMed Central URL: [Link]

-

Title: Natural Abundance Atomic Isotopes Source: Intro to Mass Spectrometry URL: [Link]

-

Title: NMR-based isotopic and isotopomic analysis Source: ResearchGate URL: [Link]

-

Title: Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error Source: ResearchGate URL: [Link]

-

Title: 13.04 Isotopic Abundance in Mass Spectrometry Source: YouTube URL: [Link]

-

Title: 9.11: Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Natural abundance Source: Wikipedia URL: [Link]

-

Title: ISOTOPE-ABUNDANCE VARIATIONS OF SELECTED ELEMENTS Source: IUPAC URL: [Link]

-

Title: Isotopic Abundances of the Elements Source: IUPAC URL: [Link]

-

Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

Sources

- 1. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 5,6-dihydrothymine (HMDB0304210) [hmdb.ca]

- 3. 5,6-Dihydro Thymine-d6 | CymitQuimica [cymitquimica.com]

- 4. Natural abundance - Wikipedia [en.wikipedia.org]

- 5. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 8. ck12.org [ck12.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 11. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 12. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 13. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 14. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 15. KEGG COMPOUND: C21028 [genome.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Mass Spectrometry Fragmentation of 5,6-Dihydrothymine-d6: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 5,6-Dihydrothymine-d6, a deuterated isotopologue of a key metabolite in pyrimidine catabolism. Understanding the fragmentation of this molecule is crucial for its use as an internal standard in quantitative bioanalytical assays, particularly in clinical research related to fluoropyrimidine-based chemotherapy. This document will detail the predicted fragmentation pathways under common ionization techniques, discuss the influence of deuterium labeling, and provide exemplary experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The content is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.

Introduction

5,6-Dihydrothymine is the reduced metabolite of thymine, a fundamental component of DNA. Its formation is the initial and rate-limiting step in the catabolism of thymine, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). The accurate quantification of 5,6-dihydrothymine and its parent compound, thymine, is of significant clinical interest, as DPD activity is a key determinant of the toxicity and efficacy of fluoropyrimidine drugs like 5-fluorouracil (5-FU).

Stable isotope-labeled internal standards are indispensable for accurate quantification in mass spectrometry-based assays. 5,6-Dihydrothymine-d6, with six deuterium atoms, serves as an ideal internal standard for the quantification of endogenous 5,6-dihydrothymine. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in the mass spectrometer. A thorough understanding of its fragmentation pattern is essential for developing robust and sensitive multiple reaction monitoring (MRM) methods.

This guide will explore the fragmentation of 5,6-Dihydrothymine-d6, drawing parallels with the known fragmentation of similar pyrimidine structures and considering the kinetic isotope effect of the deuterium labels.

Chemical Structure and Isotopic Labeling

Figure 1: Chemical Structures

Caption: Chemical structures of 5,6-Dihydrothymine and its deuterated analog, 5,6-Dihydrothymine-d6.

The deuterium labels in 5,6-Dihydrothymine-d6 are strategically placed on the methyl group and within the pyrimidine ring, which influences the fragmentation pathways. The exact positions of the deuterium atoms are critical for predicting the mass shifts of the fragment ions. For the purpose of this guide, we will assume the labeling is on the methyl group (-CD3) and at positions 5, 6, and one of the ring nitrogens (-ND).

Principles of Fragmentation in Pyrimidine Derivatives

The fragmentation of pyrimidine derivatives in mass spectrometry is governed by the stability of the heterocyclic ring and the nature of its substituents. Common fragmentation pathways involve the loss of small neutral molecules, ring cleavage, and rearrangements. For dihydropyrimidines, the saturation at the 5,6-position introduces unique fragmentation routes compared to their aromatic counterparts.

Key fragmentation reactions for pyrimidine bases often involve:

-

Loss of isocyanic acid (HNCO): A characteristic fragmentation for uracil and thymine derivatives.

-

Ring opening and subsequent fragmentation: The saturated bond in 5,6-dihydrothymine is a likely site for initial ring cleavage.

-

Loss of the methyl group: For thymine and its derivatives, the loss of the C5-methyl group can occur.

The presence of deuterium atoms can alter these fragmentation pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This may result in altered relative abundances of fragment ions or even different fragmentation pathways being favored.[1]

Proposed Fragmentation Pathway of 5,6-Dihydrothymine-d6

Based on the general principles of pyrimidine fragmentation and considering the deuterium labeling, a proposed fragmentation pathway for 5,6-Dihydrothymine-d6 under positive ion electrospray ionization (ESI+) is presented below. The precursor ion will be the protonated molecule, [M+H]+.

Table 1: Predicted Major Fragment Ions of 5,6-Dihydrothymine-d6

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 135.1 | 118.1 | NH3 | Ring-opened fragment |

| 135.1 | 90.1 | HNCO + C2H4 | Cleaved ring fragment |

| 135.1 | 74.1 | HNCO + C2D3H | Fragment containing the deuterated methyl group |

Visualization of the Fragmentation Pathway

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 5,6-Dihydrothymine-d6

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5,6-dihydrothymine-d6. As a deuterated internal standard, 5,6-dihydrothymine-d6 is of significant interest in metabolic studies and the development of pharmaceuticals, particularly in tracking the metabolic fate of thymine-containing compounds.[1] This guide will delve into the principles of ¹H, ¹³C, and ²H NMR spectroscopy as they apply to this isotopically labeled molecule. It will further present detailed, field-proven protocols for sample preparation and spectral acquisition, and offer an in-depth analysis of the expected spectral features, including chemical shifts and J-coupling constants. The causality behind experimental choices is explained throughout, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of 5,6-Dihydrothymine-d6

5,6-Dihydrothymine is a metabolite of thymine, a fundamental nucleobase in DNA.[2][3] The enzymatic reduction of thymine by dihydropyrimidine dehydrogenase yields 5,6-dihydrothymine.[2][3] This metabolite is implicated in various biological processes and its accumulation has been linked to toxic effects.[2][4] In the realm of pharmaceutical research and development, understanding the metabolic pathways of drug candidates is paramount. Deuterated compounds, such as 5,6-dihydrothymine-d6, have become indispensable tools in these investigations.[1] The replacement of hydrogen atoms with deuterium provides a mass shift that is readily detectable by mass spectrometry and creates unique signatures in NMR spectroscopy, allowing for its use as a tracer or an internal standard for quantitative analysis.[1]

The primary application of 5,6-dihydrothymine-d6 is as an internal standard in quantitative bioanalysis using techniques like NMR, GC-MS, or LC-MS.[1] Its structural similarity to the endogenous analyte ensures that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy of quantification.

Fundamental Principles of NMR Spectroscopy for 5,6-Dihydrothymine-d6 Characterization

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[5] The principles of NMR are based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ²H, can absorb and re-emit electromagnetic radiation at a specific frequency.

For the characterization of 5,6-dihydrothymine-d6, three main types of NMR experiments are of interest:

-

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in a molecule. In the case of 5,6-dihydrothymine-d6, the deuteration at the methyl, C5, and C6 positions will result in a significantly simplified ¹H NMR spectrum compared to its non-deuterated counterpart, with only the exchangeable amine protons expected to be readily observable.

-

¹³C NMR (Carbon-13 NMR): This method reveals the carbon framework of the molecule. The spectrum of 5,6-dihydrothymine-d6 will show distinct signals for each of the carbon atoms, with the chemical shifts providing insights into their electronic environment.

-

²H NMR (Deuterium NMR): This less common but highly informative technique directly observes the deuterium nuclei. It is particularly useful for confirming the positions and extent of deuteration in the molecule. The chemical shift range in ²H NMR is similar to that of ¹H NMR.

A key feature of NMR spectra is J-coupling , or scalar coupling, which is the interaction between nuclear spins mediated through chemical bonds.[6] This interaction leads to the splitting of NMR signals into multiplets and provides valuable information about the connectivity of atoms and the dihedral angles between them.[6][7]

Experimental Protocols: From Sample Preparation to Spectral Acquisition

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Solvent Selection: The choice of a suitable deuterated solvent is paramount. For 5,6-dihydrothymine, which is a polar molecule, solvents such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D₂O) are appropriate. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and its high boiling point.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated solution is desirable to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: While 5,6-dihydrothymine-d6 is itself an internal standard for other analyses, for the purpose of its own characterization, an internal reference such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions can be added for precise chemical shift referencing.

NMR Spectral Acquisition

The following provides a general workflow for acquiring ¹H, ¹³C, and ²H NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Caption: A generalized workflow for the NMR characterization of 5,6-Dihydrothymine-d6.

Data Analysis and Interpretation

The analysis of the NMR spectra of 5,6-dihydrothymine-d6 involves the interpretation of chemical shifts, integration, and coupling patterns.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of 5,6-dihydrothymine are numbered as follows:

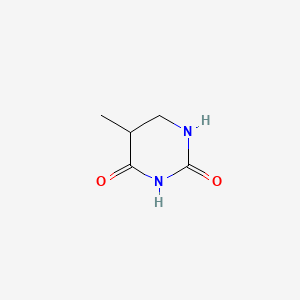

Caption: Structure of 5,6-Dihydrothymine-d6 with atom numbering.

Predicted ¹H NMR Spectrum

Due to the extensive deuteration, the ¹H NMR spectrum of 5,6-dihydrothymine-d6 will be significantly simplified compared to its non-deuterated counterpart. The protons on the methyl group (C5-CD₃), at the C5 position, and at the C6 position are replaced by deuterium. Therefore, the only signals expected in the ¹H spectrum are from the two amine protons (N1-H and N3-H).

| Proton | Expected Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

| N1-H | ~7.5 | Singlet |

| N3-H | ~9.9 | Singlet |

Note: The chemical shifts of N-H protons can be broad and their positions can vary depending on concentration, temperature, and residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all five carbon atoms in the molecule. The chemical shifts are not significantly affected by deuteration, although the signals for the deuterated carbons may be broader and show splitting due to ¹³C-²H coupling.

| Carbon | Expected Chemical Shift (ppm) in DMSO-d6 [2] |

| C2 | ~153.9 |

| C4 | ~172 (Estimated) |

| C5 | ~34.2 |

| C6 | ~41.9 |

| C5-CD₃ | ~12.4 |

Note: The chemical shift for C4 is estimated based on typical values for similar structures, as it was not explicitly listed in the referenced database for DMSO-d6.

Predicted ²H NMR Spectrum

The ²H NMR spectrum will directly show the presence of deuterium at the labeled positions. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

| Deuteron | Expected Chemical Shift (ppm) |

| C5-D | ~2.9 |

| C6-D₂ | ~3.2 |

| C5-CD₃ | ~1.1 |

Note: These chemical shifts are based on the proton chemical shifts of the non-deuterated 5,6-dihydrothymine in DMSO-d6.[2]

J-Coupling Analysis

In the non-deuterated 5,6-dihydrothymine, complex splitting patterns arise from proton-proton couplings. For instance, the C6 protons would be split by the C5 proton, and the C5 proton would be split by the C6 protons and the methyl protons. In 5,6-dihydrothymine-d6, these ¹H-¹H couplings are absent.